Cas no 40846-94-4 (N-Hydroxysuccinimidyl Lipoate)

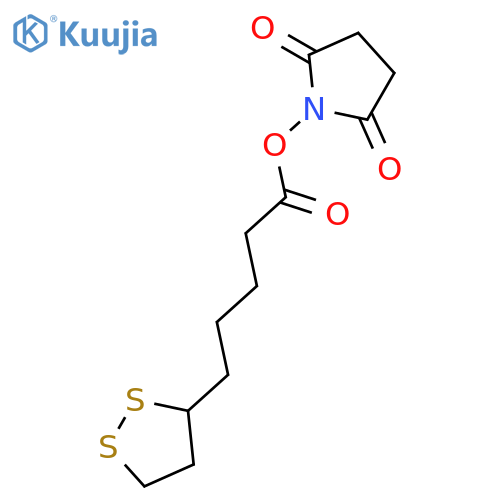

N-Hydroxysuccinimidyl Lipoate structure

商品名:N-Hydroxysuccinimidyl Lipoate

CAS番号:40846-94-4

MF:C12H17NO4S2

メガワット:303.397680997849

MDL:MFCD09028032

CID:2633901

PubChem ID:53259805

N-Hydroxysuccinimidyl Lipoate 化学的及び物理的性質

名前と識別子

-

- alpha-lipoic acid-NHS

- (2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate

- 2,5-Dioxopyrrolidin-1-yl 5-(1,2-Dithiolan-3-yl)pentanoate

- 5-(1,2-Dithiolan-3-yl)pentanic Acid 2,5-Dioxopyrrolidin-1-yl Ester

- Thioctic Acid N-Hydroxysuccinimide Ester

- LCZC1182

- C70383

- DL-alpha-Lipoic acid NHS

- ALPHA-LIPOICACID-NHS

- DA-68905

- DL-f inverted question mark-Lipoic Acid-NHS

- 40846-94-4

- AKOS027472998

- 2,5-Pyrrolidinedione, 1-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]oxy]-

- STL476790

- DL-

- DL-Alpha-lipoicacid-nhs

- L0345

- 1-{[5-(1,2-dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione

- AS-72152

- SCHEMBL2633200

- BP-22515

- A1-03868

- DL-Alpha-lipoic acid-nhs

- MFCD09028032

- CS-0115098

- HY-141336

- A-Lipoic Acid-NHS

- DTXSID40693233

- FL177264

- DL-a-Lipoic acid NHS

- DL-a-Lipoic Acid-NHS

- N-Hydroxysuccinimidyl Lipoate

-

- MDL: MFCD09028032

- インチ: InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2

- InChIKey: WBCUIGFYTHUQHZ-UHFFFAOYSA-N

- ほほえんだ: C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O

計算された属性

- せいみつぶんしりょう: 303.06

- どういたいしつりょう: 303.06

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 114A^2

じっけんとくせい

- 密度みつど: 1.36±0.1(20.0000℃)

- ゆうかいてん: 93.0 to 97.0 deg-C

N-Hydroxysuccinimidyl Lipoate セキュリティ情報

- ちょぞうじょうけん:-20°C

N-Hydroxysuccinimidyl Lipoate 税関データ

- 税関コード:29349990

N-Hydroxysuccinimidyl Lipoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185738-1g |

α-Lipoic acid-NHS |

40846-94-4 | 98% | 1g |

¥817.00 | 2024-05-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0345-50MG |

N-Hydroxysuccinimidyl Lipoate |

40846-94-4 | 96.0%(LC) | 50MG |

990.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0345-250MG |

N-Hydroxysuccinimidyl Lipoate |

40846-94-4 | 96.0%(LC) | 250MG |

2990.0CNY | 2021-07-13 | |

| BAI LING WEI Technology Co., Ltd. | 2327062-500MG |

1,2-Dithiolane-3-pentanoic acid succinimidyl ester, 95% |

40846-94-4 | 95% | 500MG |

¥ 1958 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0345-250MG |

DL-α-Lipoic Acid-NHS |

40846-94-4 | >96.0%(HPLC) | 250mg |

¥2195.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869267-250mg |

DL-α-Lipoic Acid-NHS |

40846-94-4 | 96% | 250mg |

¥2,420.00 | 2022-10-10 | |

| BAI LING WEI Technology Co., Ltd. | J92171373-1g |

Thioctic acid N-hydroxysuccinimide ester |

40846-94-4 | 95% | 1g |

¥11880 | 2023-11-24 | |

| abcr | AB530916-100mg |

DL-alpha-Lipoic acid NHS, 99%; . |

40846-94-4 | 99% | 100mg |

€547.00 | 2025-02-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-496843-500mg |

alpha-lipoic acid-NHS, |

40846-94-4 | 500mg |

¥3008.00 | 2023-09-05 | ||

| A2B Chem LLC | AD31725-1g |

DL-Alpha-lipoic acid-nhs |

40846-94-4 | 98% | 1g |

$156.00 | 2024-04-20 |

N-Hydroxysuccinimidyl Lipoate 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

40846-94-4 (N-Hydroxysuccinimidyl Lipoate) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 4964-69-6(5-Chloroquinaldine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40846-94-4)N-Hydroxysuccinimidyl Lipoate

清らかである:99%

はかる:5g

価格 ($):349.0